

2-Iodobenzamide: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodobenzamide**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzamide, a readily available aromatic building block, has emerged as a cornerstone in modern organic synthesis. Its unique structural features—a reactive carbon-iodine bond ortho to an amide group—provide a versatile platform for the construction of a diverse array of complex molecular architectures. This guide delves into the core utility of **2-iodobenzamide**, offering a comprehensive overview of its applications in palladium- and copper-catalyzed cross-coupling reactions, its role in the synthesis of medicinally relevant heterocyclic systems, and detailed experimental protocols for its key transformations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **2-iodobenzamide** is fundamental to its application in synthesis. As a white to off-white crystalline solid, its solubility profile and thermal stability are key considerations in reaction design.

| Property | Value | Reference(s) |
|-------------------|--|---|
| CAS Number | 3930-83-4 | [1] [2] |
| Molecular Formula | C ₇ H ₆ INO | [1] [2] |
| Molecular Weight | 247.04 g/mol | [3] |
| Melting Point | 184 °C | [4] |
| Boiling Point | 322.5 °C at 760 mmHg | [5] |
| Solubility | Sparingly soluble in water (3 g/L at 25 °C), soluble in organic solvents like ethanol and acetone. | [1] |
| Appearance | White to off-white crystalline powder | [2] |

Core Applications in Organic Synthesis

The reactivity of **2-iodobenzamide** is dominated by the C-I bond, which readily participates in a variety of cross-coupling reactions, and the directing and/or participating role of the adjacent amide functionality. This dual reactivity makes it an ideal precursor for the synthesis of fused heterocyclic systems.

Palladium-Catalyzed Reactions

Palladium catalysis provides a powerful toolkit for the functionalization of **2-iodobenzamide**. Key transformations include Sonogashira, Suzuki, and Buchwald-Hartwig couplings, as well as intramolecular C-H activation/arylation reactions.

The Sonogashira coupling of **2-iodobenzamide** with terminal alkynes provides a direct route to 2-(alkynyl)benzamides. These intermediates are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as indoles and isoquinolines. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[\[6\]](#)

Experimental Protocol: General Procedure for Sonogashira Coupling of **2-Iodobenzamide**

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add **2-iodobenzamide** (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
- Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF, 5 mL) and an amine base such as triethylamine (3.0 mmol, 3.0 equiv.).
- Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between **2-iodobenzamide** and a boronic acid or its ester derivative. This reaction is instrumental in the synthesis of 2-arylbenzamides, which are precursors to a variety of complex molecules, including phenanthridinones.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of **2-Iodobenzamide**

- Reaction Setup: In a reaction vessel, combine **2-iodobenzamide** (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
- Base and Solvent: Add a base, such as K_3PO_4 (2.0 mmol, 2.0 equiv.), and a solvent system, typically a mixture of an organic solvent like dioxane and water.^[7]
- Reaction Execution: The reaction mixture is heated under an inert atmosphere, with the temperature and reaction time being dependent on the specific substrates used. Progress is monitored by TLC or GC-MS.

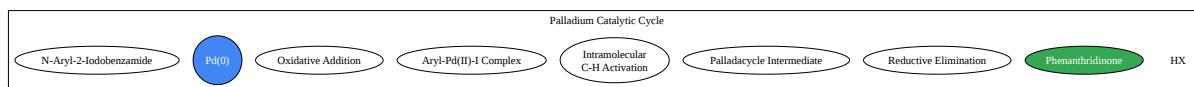
- **Work-up and Purification:** After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

The Buchwald-Hartwig amination allows for the formation of a C-N bond between **2-iodobenzamide** and a primary or secondary amine. This reaction is a powerful tool for the synthesis of N-aryl-2-aminobenzamides, which are important intermediates in medicinal chemistry.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of **2-iodobenzamide**

- **Reaction Setup:** An oven-dried Schlenk tube is charged with **2-iodobenzamide** (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol% Pd), and a phosphine ligand (e.g., XPhos, 2-4 mol%).^[8]
- **Base and Solvent:** A strong base, such as sodium tert-butoxide (NaOtBu , 1.4 equiv.), and an anhydrous solvent like toluene are added under an inert atmosphere.^[8]
- **Reaction Execution:** The reaction is stirred at a temperature typically ranging from 80-110 °C. The reaction progress is monitored by TLC or GC/LC-MS.
- **Work-up and Purification:** After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

A significant application of **2-iodobenzamide** derivatives is the synthesis of phenanthridinones, a class of compounds with diverse biological activities. This is often achieved through a palladium-catalyzed intramolecular C-H activation/arylation of N-aryl-**2-iodobenzamides**.



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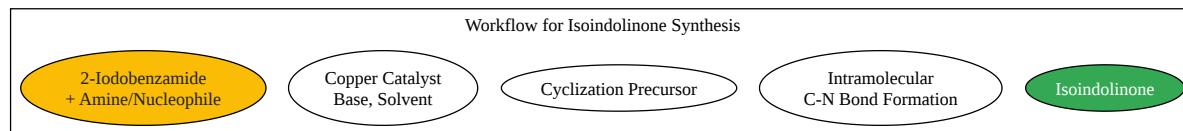
Experimental Protocol: Synthesis of N-Methyl-5-phenylphenanthridin-6(5H)-one[1]

- Reaction Setup: In a 10 mL screw-cap reaction tube, N-methyl-N-phenyl-**2-iodobenzamide** (0.2 mmol), K_2CO_3 (0.4 mmol), and a solution of Pd-PVP nanoparticles (1 mol%) in a 1:1 mixture of H_2O and DMA (1 mL) are added.
- Reaction Execution: The reaction is carried out under an air atmosphere at 100 °C for 24 hours.
- Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated. The crude product is purified by column chromatography to afford the desired phenanthridinone.

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and efficient alternative to palladium for certain transformations of **2-iodobenzamide**, particularly for the synthesis of nitrogen-containing heterocycles through C-N bond formation.

2-Iodobenzamide serves as a key starting material for the synthesis of isoindolinones, a structural motif present in many biologically active molecules. Copper-catalyzed intramolecular cyclization reactions provide a direct route to these compounds. For instance, the reaction of **2-iodobenzamides** with benzyl cyanides in the presence of a copper catalyst can yield 3-hydroxyisoindolin-1-ones.[9]

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Experimental Protocol: Synthesis of 3-Hydroxyisoindolin-1-ones[9]

- Reaction Setup: A mixture of the **2-iodobenzamide** derivative (0.5 mmol), the substituted benzyl cyanide (1.2 equiv.), CuCl (10 mol%), and cesium carbonate (4 equiv.) in DMSO (5 mL) is prepared.
- Reaction Execution: The reaction mixture is stirred at room temperature until the **2-iodobenzamide** is completely consumed (typically 20-30 minutes), as monitored by TLC. The reaction flask is then connected to an oxygen balloon, and the reaction is continued at 60 °C.
- Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Application in Medicinal Chemistry: Synthesis of PARP Inhibitors

The benzamide moiety is a key pharmacophore in a number of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[1][7][10][11][12] **2-Iodobenzamide** and its derivatives serve as crucial building blocks in the synthesis of these complex molecules, allowing for the introduction of the benzamide pharmacophore and subsequent elaboration into the final drug substance. While specific examples starting directly from **2-iodobenzamide** are often part of proprietary multistep syntheses, the general strategies involve leveraging the cross-coupling reactions described above to build the core structure of the inhibitor.

Quantitative Data Summary

The following tables summarize representative yields for the key reactions of **2-iodobenzamide** and its derivatives.

Table 1: Palladium-Catalyzed Synthesis of Phenanthridinones from N-Aryl-**2-iodobenzamides**[1]

| Entry | N-Aryl Group | Product | Yield (%) |
|-------|-----------------|---|-----------|
| 1 | Phenyl | 5-Methyl-5,6-dihydrophenanthridin-6-one | 90 |
| 2 | 4-Methoxyphenyl | 2-Methoxy-5-methyl-5,6-dihydrophenanthridin-6-one | 85 |
| 3 | 4-Chlorophenyl | 2-Chloro-5-methyl-5,6-dihydrophenanthridin-6-one | 78 |

Table 2: Copper-Catalyzed Synthesis of 3-Hydroxyisoindolin-1-ones[9]

| Entry | 2-Iodobenzamide Derivative | Benzyl Cyanide Derivative | Product | Yield (%) |
|-------|----------------------------|-----------------------------|---|-----------|
| 1 | N-Methyl-2-iodobenzamide | Phenylacetonitrile | 3-Hydroxy-2-methyl-3-phenylisoindolin-1-one | 82 |
| 2 | 2-Iodobenzamide | 4-Methoxyphenylacetonitrile | 3-Hydroxy-3-(4-methoxyphenyl)isoindolin-1-one | 75 |
| 3 | N-Benzyl-2-iodobenzamide | Phenylacetonitrile | 2-Benzyl-3-hydroxy-3-phenylisoindolin-1-one | 78 |

Spectroscopic Data

Characterization of the products derived from **2-iodobenzamide** is crucial for confirming their structure and purity. The following are representative spectroscopic data for key product classes.

Phenanthridinones:[13]

- ^1H NMR: Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The N-alkyl protons, if present, will appear further upfield.
- ^{13}C NMR: The carbonyl carbon of the lactam typically resonates around δ 160-165 ppm. Aromatic carbons appear in the δ 110-150 ppm region.
- IR: A characteristic strong absorption for the amide carbonyl (C=O) is observed around 1650-1680 cm^{-1} .
- MS: The molecular ion peak corresponding to the calculated mass of the phenanthridinone is observed.

Isoindolinones:[3][14][15]

- ^1H NMR: The protons of the isoindolinone core and any substituents will have characteristic chemical shifts. For example, the methine proton at the 3-position often appears as a singlet.
- ^{13}C NMR: The amide carbonyl carbon is typically found in the range of δ 165-170 ppm.[16]
- IR: A strong C=O stretch for the lactam is a key feature, usually appearing between 1680 and 1720 cm^{-1} .
- MS: The mass spectrum will show the molecular ion peak corresponding to the synthesized isoindolinone.

2-(Alkynyl)benzamides and 2-Arylbenzamides:

- ^1H and ^{13}C NMR: The introduction of the alkyne or aryl group will result in characteristic signals in both the proton and carbon NMR spectra. For alkynes, the sp-hybridized carbons typically resonate in the δ 80-100 ppm range in the ^{13}C NMR spectrum.[17][18]

- IR: The C≡C stretch of the alkyne will appear as a weak to medium absorption around 2100-2260 cm⁻¹.
- MS: The mass spectrum will confirm the addition of the respective coupling partner.

Conclusion

2-Iodobenzamide is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of palladium- and copper-catalyzed cross-coupling reactions provides efficient pathways to a multitude of complex organic molecules, including medicinally important heterocycles like phenanthridinones and isoindolinones. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this remarkable scaffold in their own research and development endeavors.

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- To cite this document: BenchChem. [2-Iodobenzamide: A Versatile Scaffold for Advanced Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293540#2-iodobenzamide-as-a-building-block-in-organic-synthesis]

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